

A Comparative Guide to the Immunogenicity of Infliximab and Its Biosimilars

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Compound of Interest

Compound Name: *Infliximab*

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For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the immunogenicity of the reference monoclonal antibody **Infliximab** and its approved biosimilars, CT-P13 and SB2. The data presented is compiled from pivotal clinical trials and extension studies, offering a comprehensive overview for researchers, scientists, and professionals involved in drug development.

Executive Summary

The advent of biosimilars for **Infliximab** has introduced cost-effective alternatives for the treatment of various inflammatory diseases. A critical aspect in the evaluation of these biologics is their potential to elicit an immune response, known as immunogenicity. The formation of anti-drug antibodies (ADAs) can impact the efficacy and safety of the therapeutic. This guide summarizes the comparative immunogenicity data for the originator **Infliximab** and its biosimilars, CT-P13 and SB2, based on key clinical trial data. The findings consistently demonstrate a comparable immunogenicity profile between the originator and its biosimilars, including in scenarios involving a switch from the reference product to a biosimilar.

Data Presentation: Comparative Immunogenicity

The following tables summarize the incidence of anti-drug antibodies (ADAs) in patients treated with originator **Infliximab** and its biosimilars, CT-P13 and SB2, across various clinical trials.

Table 1: Immunogenicity of Originator Infliximab vs. CT-P13 in Rheumatoid Arthritis (PLANETRA Study)

Treatment Group	ADA Incidence (Week 30)	ADA Incidence (Week 102 - Extension Study)
Originator Infliximab (INX)	48.2%	44.8% (Switched to CT-P13 at Week 54)
CT-P13	48.4%	40.3% (Continued CT-P13)

Data from the PLANETRA study and its extension, where patients in the originator arm were switched to CT-P13 at week 54.[\[1\]](#)[\[2\]](#)

Table 2: Immunogenicity of Originator Infliximab vs. CT-P13 in Ankylosing Spondylitis (PLANETAS Study)

Treatment Group	ADA Incidence (Week 30)	ADA Incidence (Week 54)
Originator Infliximab (INX)	23.0%	26.7%
CT-P13	27.0%	22.9%

Data from the PLANETAS study.[\[3\]](#)

Table 3: Immunogenicity Following a Switch from Originator Infliximab to CT-P13 (NOR-SWITCH Study)

Treatment Group	Patients with Pre-existing ADAs at Baseline	Patients Developing Incident ADAs (During 52 Weeks)
Originator Infliximab (Continued)	9	17
Switched to CT-P13	11	19

The NOR-SWITCH study was a 52-week randomized, double-blind trial assessing the non-inferiority of switching from originator **Infliximab** to CT-P13.[\[4\]](#)[\[5\]](#)[\[6\]](#)[\[7\]](#)

Table 4: Immunogenicity of Originator Infliximab vs. SB2 in Rheumatoid Arthritis (Phase III Study)

Treatment Group	ADA Incidence (Week 30)	ADA Incidence (Week 54)	Newly Developed ADAs (Post-Week 54 in ADA-negative patients)
Originator Infliximab (INF)	49.7%	57.5%	14.9%
SB2	55.1%	62.4%	14.1%
Switched from INF to SB2	N/A	N/A	14.6%

Data from a Phase III randomized, double-blind study and its transition period.[\[8\]](#)[\[9\]](#)[\[10\]](#)

Experimental Protocols

The assessment of immunogenicity is a critical component of biologic drug development and is typically performed using a tiered approach involving screening, confirmatory, and characterization assays.

Anti-Drug Antibody (ADA) Detection Assays

1. Enzyme-Linked Immunosorbent Assay (ELISA)

- Principle: A solid-phase immunoassay that detects the presence of ADAs in patient serum or plasma. A common format is the bridging ELISA, where the capture and detection reagents are the drug itself.
- General Procedure:
 - Coating: Microtiter plates are coated with **Infliximab** or its biosimilar.
 - Blocking: Non-specific binding sites on the plate are blocked using a blocking buffer (e.g., bovine serum albumin).

- Sample Incubation: Patient serum/plasma, diluted in an appropriate buffer, is added to the wells. If ADAs are present, they will bind to the coated drug.
- Washing: Unbound components are washed away.
- Detection: Biotinylated **Infliximab** (or its biosimilar) is added, which binds to the captured ADAs, forming a "bridge".
- Enzyme Conjugation: A streptavidin-horseradish peroxidase (HRP) conjugate is added, which binds to the biotinylated drug.
- Substrate Addition: A chromogenic substrate (e.g., TMB) is added. The HRP enzyme catalyzes a color change.
- Stopping and Reading: The reaction is stopped with an acid, and the absorbance is read on a microplate reader. The intensity of the color is proportional to the amount of ADAs present.[\[11\]](#)[\[12\]](#)[\[13\]](#)[\[14\]](#)[\[15\]](#)

2. Electrochemiluminescence (ECL) Immunoassay

- Principle: A highly sensitive and drug-tolerant immunoassay that uses an electrically induced chemical reaction to generate light for detection.
- General Procedure:
 - Complex Formation: Patient serum/plasma is incubated with biotinylated and ruthenylated **Infliximab** (or its biosimilar). If ADAs are present, they will form a bridged complex with these labeled drugs.
 - Capture: The mixture is added to a streptavidin-coated microplate, where the biotinylated complexes are captured.
 - Washing: Unbound materials are washed away.
 - Detection: The plate is placed in an ECL reader. An electrical voltage is applied, causing the ruthenium label to emit light.

- Signal Measurement: The intensity of the emitted light is measured and is proportional to the amount of ADAs in the sample.[\[3\]](#)[\[16\]](#)

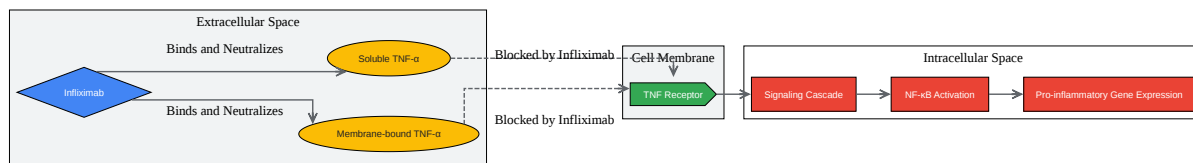
Neutralizing Antibody (NAb) Assays

1. Cell-Based Neutralizing Antibody Assay

- Principle: This functional assay determines if the detected ADAs can neutralize the biological activity of **Infliximab**.
- General Procedure:
 - Cell Culture: A TNF- α sensitive cell line (e.g., a cell line engineered with a TNF- α inducible reporter gene) is cultured.
 - Sample Pre-incubation: Patient serum/plasma is pre-incubated with a fixed concentration of **Infliximab** (or its biosimilar).
 - Cell Treatment: The pre-incubated mixture is added to the TNF- α sensitive cells, followed by the addition of a specific concentration of TNF- α .
 - Incubation: The cells are incubated to allow for the biological response to TNF- α .
 - Endpoint Measurement: The biological response is measured (e.g., reporter gene expression, cell death). If neutralizing antibodies are present in the patient's serum, they will bind to **Infliximab** and prevent it from neutralizing TNF- α , resulting in a measurable biological effect.[\[17\]](#)[\[18\]](#)[\[19\]](#)

Mandatory Visualization

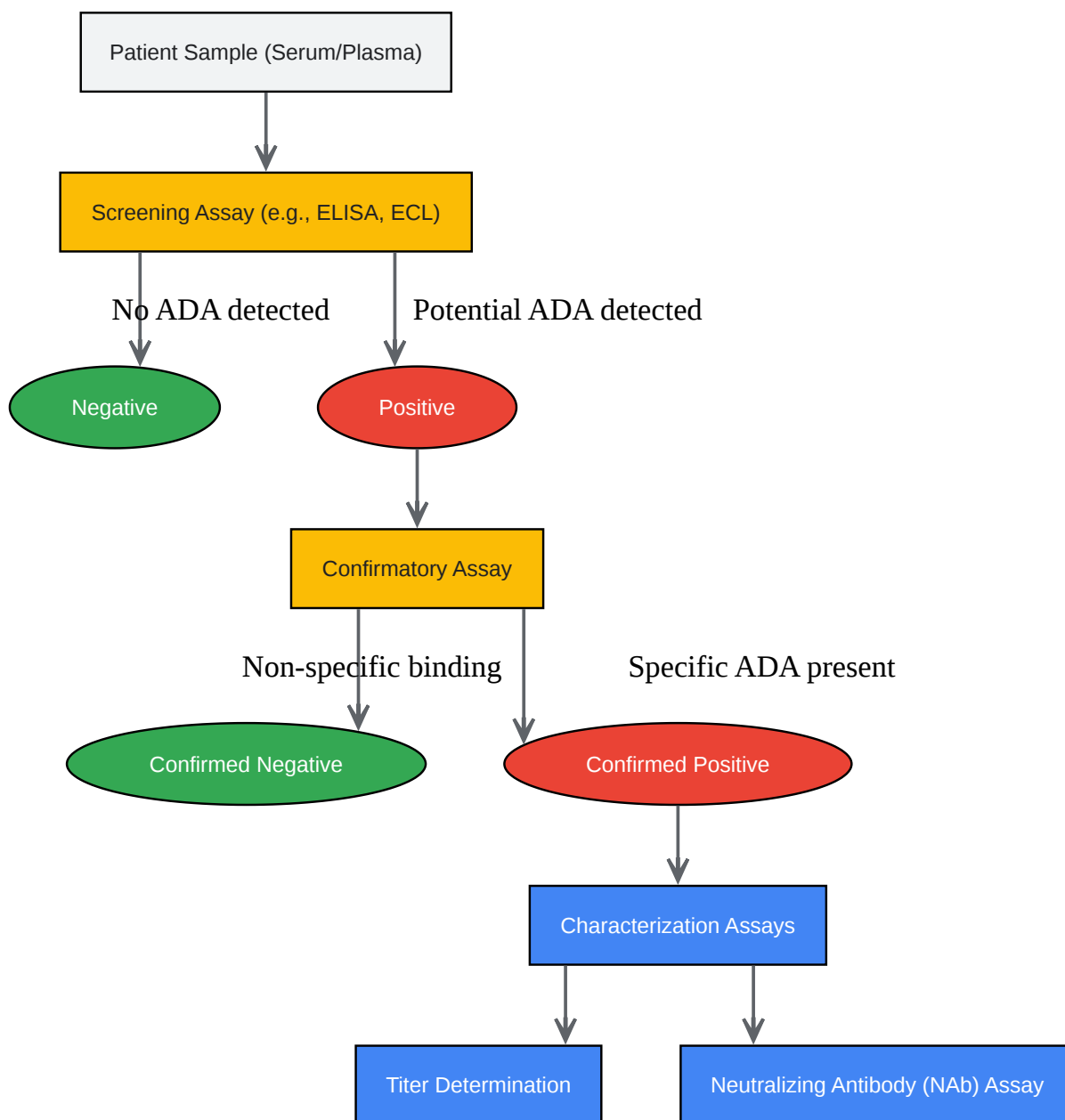
Signaling Pathway of Infliximab



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Caption: **Infliximab**'s mechanism of action.

Experimental Workflow for Immunogenicity Assessment



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Caption: Tiered approach for ADA detection.

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